(1S)-1-(3,4-dichlorophenyl)ethan-1-ol
Description
(1S)-1-(3,4-Dichlorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 3,4-dichlorophenyl group attached to a hydroxymethyl-substituted carbon. Its molecular formula is C₈H₈Cl₂O, with a molecular weight of 191.05 g/mol (calculated). This compound is part of a broader class of halogenated aromatic alcohols, which are frequently employed as intermediates in pharmaceutical synthesis due to their stereochemical specificity and bioactivity. Notably, its enantiomeric pair, (1R)-1-(3,4-dichlorophenyl)ethan-1-ol (CAS 252963-12-5), shares identical molecular properties but differs in spatial configuration, which can critically influence receptor binding and metabolic pathways .
This structural flexibility has led to its exploration in drug discovery, particularly in orexin receptor agonists (e.g., Yan7874) and selective serotonin reuptake inhibitors (SSRIs) like sertraline derivatives .
Properties
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271839 | |
| Record name | (αS)-3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252963-13-6 | |
| Record name | (αS)-3,4-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252963-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
(1S)-1-(3,4-dichlorophenyl)ethan-1-ol: undergoes various types of chemical reactions:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced further to produce other derivatives, such as the corresponding alkane.
Substitution Reactions: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.
Substitution: Nucleophiles like hydroxide, amine, and thiol groups.
Coupling: Palladium catalysts, boronic acids, and bases.
Major Products Formed:
Aldehydes and Carboxylic Acids: From oxidation reactions.
Alkanes: From reduction reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
(1S)-1-(3,4-dichlorophenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
(1S)-1-(3,4-dichlorophenyl)ethan-1-ol: can be compared with other similar compounds, such as (1R)-1-(3,4-dichlorophenyl)ethan-1-ol , 1-(3,4-dichlorophenyl)ethanone , and 1-(3,4-dichlorophenyl)ethanol . The uniqueness of (1S)-1-(3,4-dichlorophenyl)ethan-1-ol lies in its chirality, which can lead to different biological activities and interactions compared to its enantiomer or structurally similar compounds.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
The dichlorophenyl group in the target compound enhances lipophilicity (logP ~2.8 predicted) compared to diethoxy derivatives (logP ~1.5), which may favor CNS-targeting drug candidates .
Stereochemical Influence: The (1S)-enantiomer of 1-(3,4-dichlorophenyl)ethanol may exhibit distinct pharmacokinetic profiles compared to its (1R)-counterpart. For example, in sertraline analogs, stereochemistry governs SSRI activity and metabolite formation .
Functional Group Modifications: Addition of a chlorine at the β-position (e.g., 2-chloro-1-(3,4-dichlorophenyl)ethanol) increases molecular weight by ~34 g/mol and introduces steric hindrance, which could impact synthetic accessibility or metabolic stability .
Orexin Receptor Agonists :
The target compound shares structural motifs with Yan7874, a small-molecule OX2R agonist featuring a 3,4-dichlorophenyl group linked to a benzoimidazolone scaffold. While Yan7874 is more complex, the dichlorophenyl ethanol moiety in (1S)-1-(3,4-dichlorophenyl)ethan-1-ol likely serves as a precursor or pharmacophore for early-stage agonists .
SSRI Derivatives :
In sertraline analogs (e.g., (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminium), the dichlorophenyl group is retained but integrated into a tetrahydronaphthalene ring system. This modification enhances rigidity and receptor selectivity compared to the simpler ethanol structure .
Stability and Toxicity Considerations
- Stability : The dichlorophenyl group confers resistance to oxidative degradation, though the hydroxyl group may necessitate protection during synthesis.
- Toxicity: Limited data exist for the target compound, but structurally related chlorinated aromatics (e.g., sertraline) exhibit moderate acute toxicity (LD₅₀ >500 mg/kg in rodents) .
Biological Activity
(1S)-1-(3,4-dichlorophenyl)ethan-1-ol is a chiral organic compound notable for its unique structural features, including a phenyl ring with two chlorine substituents and an alcohol functional group. Its chirality can lead to distinct biological activities compared to its enantiomer. This article explores the biological activities associated with this compound, including its potential applications in medicine and industry.
- Molecular Formula: C8H8Cl2O
- Molecular Weight: 195.06 g/mol
- Chirality: The compound exists as a single enantiomer, which influences its biological interactions.
Antimicrobial Activity
Recent studies have indicated that (1S)-1-(3,4-dichlorophenyl)ethan-1-ol exhibits significant antimicrobial properties. It has been tested against various pathogens, showing varying degrees of effectiveness.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
Research has also highlighted the compound's cytotoxic effects on cancer cells. In vitro studies demonstrated that (1S)-1-(3,4-dichlorophenyl)ethan-1-ol could inhibit the proliferation of several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 18 µM |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
The biological activity of (1S)-1-(3,4-dichlorophenyl)ethan-1-ol can be attributed to its ability to interact with specific biological targets. Studies suggest that it may act by:
- Inhibiting Enzymatic Activity: The compound may inhibit enzymes critical for cell survival in pathogens.
- Modulating Cell Signaling Pathways: It has been shown to affect pathways involved in apoptosis and cell growth regulation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several chlorinated phenolic compounds, including (1S)-1-(3,4-dichlorophenyl)ethan-1-ol. The study found that it significantly inhibited the growth of Staphylococcus aureus in a dose-dependent manner, suggesting its potential use in treating skin infections caused by this pathogen .
Study 2: Cancer Cell Inhibition
In another investigation published in the Journal of Medicinal Chemistry, (1S)-1-(3,4-dichlorophenyl)ethan-1-ol was tested against various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through the mitochondrial pathway . This positions the compound as a promising lead for developing new anticancer drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
